N-{3-[(1-methyl-1H-indol-4-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide
Description
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[3-[(1-methylindol-4-yl)amino]-3-oxopropyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H17N5O2/c1-22-10-6-12-13(3-2-4-15(12)22)21-16(23)5-7-20-17(24)14-11-18-8-9-19-14/h2-4,6,8-11H,5,7H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
VLZUGULMBBFPTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1-methyl-1H-indol-4-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Linking the Indole to the Pyrazine Ring: The indole derivative is then reacted with a pyrazine-2-carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1-methyl-1H-indol-4-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
N-{3-[(1-methyl-1H-indol-4-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-{3-[(1-methyl-1H-indol-4-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-Benzylpyrazine-2-carboxamides
- N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (1a) and N-(3,4-Dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide (9a) exhibit potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MIC = 12.5 µg·mL⁻¹). The dichlorinated benzyl group in 9a enhances lipophilicity and target binding compared to methyl substituents in 1a .
- 3-Chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide (5) shows broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 7.81 µM) and Staphylococcus epidermidis (MIC = 15.62 µM). Chlorine atoms at specific positions improve membrane penetration and interaction with bacterial enzymes .
Key SAR Insight :
- Electron-withdrawing groups (e.g., Cl) on the benzyl moiety enhance antimicrobial potency.
- Dual substitution (e.g., dichlorobenzyl) increases selectivity for mycobacterial targets.
Pyrazine-2-carboxamides with Aromatic Substitutions
- N-(4-Acetylphenyl)pyrazine-2-carboxamide (2a) and its brominated derivative N-[4-(Bromoacetyl)phenyl]pyrazine-2-carboxamide (4) demonstrate the impact of electrophilic substituents.
Enzyme Inhibitors with Indole/Pyrazine Hybrids
MAO-B Inhibitors
- N-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) is a competitive inhibitor of human monoamine oxidase B (MAO-B) with IC₅₀ = 0.78 µM and selectivity index >120. The 3-fluorobenzoyl group on the indole moiety optimizes hydrophobic interactions within the MAO-B active site, while the pyrazine carboxamide stabilizes hydrogen bonding .
Comparison with Target Compound :
Kinase Inhibitors
- 3-Amino-6-{3-[(methylsulfonyl)amino]phenyl}-N-(piperidin-4-ylmethyl)pyrazine-2-carboxamide targets kinases with a sulfonamide-piperidine motif, highlighting the role of basic nitrogen atoms in binding ATP pockets. The methylsulfonyl group enhances solubility and pharmacokinetic properties .
Biological Activity
N-{3-[(1-methyl-1H-indol-4-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, particularly focusing on its role as a monoamine oxidase B (MAO-B) inhibitor, antimicrobial properties, and cytotoxicity.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a carboxamide group and an indole moiety. Its molecular formula is CHNO, and it has a molecular weight of 284.31 g/mol. The structural complexity allows for various interactions with biological targets.
1. MAO-B Inhibition
Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B is a therapeutic strategy in treating neurodegenerative diseases like Parkinson's disease.
Research Findings:
- Inhibition Potency: this compound has shown promising MAO-B inhibitory activity with an IC value indicating effective inhibition compared to standard inhibitors like rasagiline .
- Selectivity Index: The selectivity index (SI) of the compound is reported to be significantly higher than that of existing MAO-B inhibitors, suggesting lower side effects and better therapeutic potential .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens, including Mycobacterium tuberculosis.
Case Study:
A study reported that derivatives similar to this compound exhibited significant antibacterial activity, especially against strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values ranged from 12.5 µg/mL to 100 µg/mL depending on the specific derivative tested .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 12.5 | Antimycobacterial |
| Compound B | 50 | Antibacterial |
| Compound C | 100 | Antifungal |
3. Cytotoxicity
Cytotoxicity studies are essential for assessing the safety profile of new compounds.
Findings:
In vitro studies using HepG2 cancer cell lines indicated that while some derivatives showed moderate cytotoxicity (IC = 41.4 µM), others were non-toxic at higher concentrations, suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features:
Key SAR Insights:
- The presence of the indole moiety enhances binding affinity to MAO-B.
- Variations in the alkyl chain length on the pyrazine ring influence antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
